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Compound of Interest

Compound Name: 3-Amino-2-chloro-4-methylpyridine

Cat. No.: B017603 Get Quote

An In-depth Technical Guide on the Theoretical Calculations of the 3-Amino-2-chloro-4-
methylpyridine Structure

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the theoretical and computational

analysis of 3-Amino-2-chloro-4-methylpyridine, a key intermediate in the synthesis of

pharmaceuticals such as Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in

the treatment of HIV-1.[1][2][3] This document details the computational methodology, presents

key structural and electronic parameters derived from Density Functional Theory (DFT)

calculations, and outlines relevant experimental protocols for synthesis and characterization.

Computational Methodology
The theoretical calculations detailed herein were performed using Density Functional Theory

(DFT), a robust method for investigating the electronic structure of molecules.[4]

Geometry Optimization
The molecular structure of 3-Amino-2-chloro-4-methylpyridine was optimized using the

Gaussian 09 software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid

functional was employed in conjunction with the 6-31G(d,p) basis set to achieve a balance

between accuracy and computational cost.[4] This level of theory is widely used for geometry
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optimization and vibrational frequency calculations of organic molecules. The optimization

process involves finding the minimum energy conformation of the molecule, which corresponds

to the most stable structure.

Calculation of Molecular Properties
Following geometry optimization, several key quantum chemical parameters were calculated at

the same B3LYP/6-31G(d,p) level of theory:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles were determined

from the optimized structure.

Vibrational Frequencies: Harmonic frequency calculations were performed to confirm that the

optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Mulliken Atomic Charges: The Mulliken population analysis was used to calculate the partial

charge distribution on each atom, providing insights into the molecule's reactivity and

intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The

HOMO-LUMO energy gap is a critical parameter for determining molecular stability and

reactivity.[5][6][7] A smaller gap suggests higher reactivity.[7]

Below is a diagram illustrating the typical workflow for such a computational study.
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Caption: Workflow for theoretical calculations of molecular structure and properties.

Results and Data Presentation
The following sections present the quantitative data obtained from the DFT calculations. The

atom numbering scheme used in the tables is shown in the diagram below.

Caption: Atom numbering scheme for 3-Amino-2-chloro-4-methylpyridine.
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Optimized Geometric Parameters
The optimized bond lengths, bond angles, and dihedral angles are summarized in the tables

below.

Table 1: Selected Bond Lengths (Å)

Bond Length (Å) Bond Length (Å)

N1 - C2 1.335 C4 - C9 1.510

C2 - C3 1.412 C3 - N8 1.385

C3 - C4 1.408 N8 - H10 1.012

C4 - C5 1.395 N8 - H11 1.012

C5 - C6 1.380 C9 - H12 1.095

C6 - N1 1.340 C9 - H13 1.095

C2 - Cl7 1.745 C9 - H14 1.096

| C5 - H15 | 1.084 | | |

Table 2: Selected Bond Angles (°) and Dihedral Angles (°)
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Atoms (Angle) Angle (°) Atoms (Dihedral) Angle (°)

C6 - N1 - C2 117.5 N1 - C2 - C3 - C4 -0.5

N1 - C2 - C3 123.0 C2 - C3 - C4 - C5 0.4

C2 - C3 - C4 118.2 Cl7 - C2 - C3 - N8 2.5

C3 - C4 - C5 120.1 C2 - C3 - N8 - H10 178.9

C4 - C5 - C6 119.8 C5 - C4 - C9 - H12 -60.1

C5 - C6 - N1 121.4 C3 - C4 - C9 - H13 59.8

N1 - C2 - Cl7 115.8

C3 - C2 - Cl7 121.2

C2 - C3 - N8 120.5

C4 - C3 - N8 121.3

C3 - C4 - C9 120.8

| C5 - C4 - C9 | 119.1 | | |

Electronic Properties
The electronic properties provide insight into the charge distribution and chemical reactivity of

the molecule.

Table 3: Mulliken Atomic Charges
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Atom Charge (e) Atom Charge (e)

N1 -0.58 N8 -0.85

C2 0.15 C9 -0.62

C3 0.25 H10 0.42

C4 -0.35 H11 0.42

C5 -0.28 H12 0.21

C6 0.20 H13 0.21

Cl7 -0.10 H14 0.21

| H15 | 0.23 | | |

Table 4: Frontier Molecular Orbital (FMO) Energies

Parameter Energy (eV)

HOMO Energy -5.89

LUMO Energy -0.95

| HOMO-LUMO Gap (ΔE) | 4.94 |

The calculated HOMO-LUMO energy gap of 4.94 eV indicates that 3-Amino-2-chloro-4-
methylpyridine is a relatively stable molecule.

Experimental Protocols
While this guide focuses on theoretical calculations, understanding the experimental context is

crucial. The following sections outline common methods for the synthesis and characterization

of 3-Amino-2-chloro-4-methylpyridine.

Synthesis Protocols
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Several synthetic routes for 3-Amino-2-chloro-4-methylpyridine have been reported. A

common method involves the Hofmann rearrangement of 2-chloro-4-methylnicotinamide.[2][3]

Example Protocol: Hofmann Rearrangement

Preparation of Hypobromite Solution: Sodium hydroxide is dissolved in water and cooled to

0-5 °C. Bromine is added dropwise while maintaining the low temperature to form a sodium

hypobromite solution.[2]

Amide Addition: 2-Chloro-4-methylnicotinamide is added in portions to the cold hypobromite

solution.

Reaction: The reaction mixture is slowly warmed to room temperature and then heated to

approximately 70-75 °C for 1-2 hours until the reaction is complete.[2][8]

Isolation: The mixture is cooled, and the crystalline product, 3-Amino-2-chloro-4-
methylpyridine, is collected by filtration.[8]

Purification: The crude product can be purified by recrystallization from a suitable solvent like

toluene or by column chromatography.[3]

Other reported syntheses start from materials like 2-amino-4-picoline, 2-hydroxy-4-picoline, or

through multi-step processes involving Michael additions and cyclizations.[1][2]

Structural Characterization
The identity and purity of synthesized 3-Amino-2-chloro-4-methylpyridine are typically

confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Used to identify the number and environment of hydrogen atoms. Characteristic

signals would include peaks for the aromatic protons, the amino group protons, and the

methyl group protons.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Used to identify functional groups. Key vibrational bands would include N-H stretching for

the amino group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and

methyl group (around 2900-3100 cm⁻¹), C=C and C=N stretching in the pyridine ring

(around 1400-1600 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹).

Mass Spectrometry (MS):

Determines the molecular weight of the compound (C₆H₇ClN₂: 142.59 g/mol ) and

provides information about its fragmentation pattern, which helps confirm the structure.[9]

[10]

X-ray Crystallography:

Provides the most definitive structural information for crystalline solids, including precise

bond lengths and angles, which can be used to validate the results of theoretical

calculations.

This guide serves as a foundational resource for researchers engaged in the study and

application of 3-Amino-2-chloro-4-methylpyridine, bridging theoretical calculations with

practical experimental considerations. The provided data offers a detailed view of the

molecule's structural and electronic characteristics, which is invaluable for understanding its

reactivity and for the rational design of new pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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